molecular formula C5H8O2 B1329454 Tetrahydro-2-furancarboxaldehyde CAS No. 7681-84-7

Tetrahydro-2-furancarboxaldehyde

Cat. No. B1329454
CAS RN: 7681-84-7
M. Wt: 100.12 g/mol
InChI Key: BBNYLDSWVXSNOQ-UHFFFAOYSA-N
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Description

Tetrahydro-2-furancarboxaldehyde is a useful research chemical for organic synthesis and other chemical processes. It is a tetrahydrofurfuryl derivative used as a flavor in foods .


Molecular Structure Analysis

The molecular formula of Tetrahydro-2-furancarboxaldehyde is C5H8O2. It has a molecular weight of 100.12 g/mol. The InChI key is BBNYLDSWVXSNOQ-UHFFFAOYSA-N and the canonical SMILES string is C1CC (OC1)C=O .


Physical And Chemical Properties Analysis

Tetrahydro-2-furancarboxaldehyde has a molecular weight of 100.12 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2. It has a rotatable bond count of 1. The exact mass and the monoisotopic mass is 100.052429494 g/mol .

Scientific Research Applications

Synthesis of Furfuryl Alcohol and Solvents

Tetrahydrofuran-2-carbaldehyde is utilized in the chemical industry as a precursor for the synthesis of furfuryl alcohol (FA) , which is a key ingredient in resins and polymers. Additionally, it serves as a starting material for other solvents like tetrahydrofuran (THF) and 2-methyltetrahydrofuran (MTHF) , which are widely used in chemical synthesis and as fuel additives .

Antibacterial Agents

The compound’s derivatives have shown promise in the development of novel antibacterial agents. The furan nucleus is a critical component in medicinal chemistry, and its inclusion can lead to drugs with a wide range of biological activities. This is particularly relevant in the fight against microbial resistance, where new antimicrobial compounds are urgently needed .

Chiral Furan Synthesis

In organic chemistry, tetrahydrofuran-2-carbaldehyde is employed for the synthesis of chiral furans. These compounds are important in the creation of bioactive molecules and pharmaceuticals, offering a variety of methods for enantioselective synthesis .

Biomass Conversion

The compound is a secondary furan platform chemical (FPC) that can be derived from biomass. It plays a significant role in the transition from petroleum refineries to biorefineries, marking a shift towards more sustainable chemical production processes .

Heterocyclic Chemistry Research

As a heterocyclic compound, tetrahydrofuran-2-carbaldehyde is fundamental in the study of heterocyclic chemistry. It provides insights into the behavior of oxygen-containing rings and contributes to the understanding of aromaticity and reactivity in such systems .

Pharmaceutical Applications

The derivatives of tetrahydrofuran-2-carbaldehyde exhibit a range of pharmacological properties, including anti-ulcer, diuretic, muscle relaxant, and anti-protozoal activities. This makes the compound a valuable entity in the discovery and development of new medications .

Organic Synthesis Intermediate

In synthetic organic chemistry, tetrahydrofuran-2-carbaldehyde is used as an intermediate for the preparation of various organic compounds. Its reactivity allows for the formation of complex molecules that can be used in different chemical applications .

Material Science

The furan derivatives from tetrahydrofuran-2-carbaldehyde are explored in material science for the development of new materials with potential applications in electronics, coatings, and advanced composites .

Mechanism of Action

While the specific mechanism of action for Tetrahydro-2-furancarboxaldehyde is not mentioned, it’s known that it’s a key intermediate in the synthesis of faropenem, an antibiotic for the treatment of acute bacterial sinusitis, chronic bronchitis, and pneumonia .

Safety and Hazards

Tetrahydro-2-furancarboxaldehyde is harmful if swallowed and causes serious eye irritation. It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure. Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

oxolane-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c6-4-5-2-1-3-7-5/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNYLDSWVXSNOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871196
Record name Oxolane-2-carbaldehyde
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Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydro-2-furancarboxaldehyde

CAS RN

7681-84-7
Record name Tetrahydro-2-furancarboxaldehyde
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Record name 2-Furaldehyde, tetrahydro-
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Record name Tetrahydrofurfural
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Record name Oxolane-2-carbaldehyde
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Record name Tetrahydrofuran-2-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are some common reactions that tetrahydrofuran-2-carbaldehyde undergoes?

A1: Tetrahydrofuran-2-carbaldehyde readily reacts with dithiols like propane-1,3-dithiol and ethane-1,2-dithiol in the presence of titanium(IV) chloride to form the corresponding dithioacetals []. This reaction highlights the typical reactivity of aldehydes towards thiols. Additionally, research suggests that it can be obtained via the regioselective hydroformylation of cyclic vinyl and allyl ethers like 2,3-dihydrofuran and 2,5-dihydrofuran using rhodium catalysts [].

Q2: How does the choice of catalyst affect the synthesis of tetrahydrofuran-2-carbaldehyde via hydroformylation reactions?

A2: The selectivity of hydroformylation reactions using rhodium catalysts to synthesize tetrahydrofuran-2-carbaldehyde is greatly influenced by the size of the phosphorus cocatalyst employed []. This suggests that steric factors play a crucial role in directing the regioselectivity of the reaction, leading to either tetrahydrofuran-2-carbaldehyde or tetrahydrofuran-3-carbaldehyde as the major product.

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